BenchChemオンラインストアへようこそ!

[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride

Salt selection Aqueous solubility Preclinical formulation

[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride (CAS 2551117-55-4) is a pyrrolidine-based small-molecule building block with the molecular formula C₁₃H₂₁Cl₂FN₂ and a molecular weight of 295.22 g/mol. The compound exists as a racemic mixture (undefined stereocenter at the pyrrolidine 2-position) and is supplied as the dihydrochloride salt, which serves to enhance aqueous solubility and handling characteristics relative to the free base form (CAS 1700128-96-6, MW 222.30 g/mol).

Molecular Formula C13H21Cl2FN2
Molecular Weight 295.22
CAS No. 2551117-55-4
Cat. No. B2648305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
CAS2551117-55-4
Molecular FormulaC13H21Cl2FN2
Molecular Weight295.22
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)CN2CCCC2CN.Cl.Cl
InChIInChI=1S/C13H19FN2.2ClH/c1-10-4-5-13(14)11(7-10)9-16-6-2-3-12(16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H
InChIKeyLYDWZYPHQORORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine Dihydrochloride (CAS 2551117-55-4): Procurement-Relevant Structural and Physicochemical Profile


[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride (CAS 2551117-55-4) is a pyrrolidine-based small-molecule building block with the molecular formula C₁₃H₂₁Cl₂FN₂ and a molecular weight of 295.22 g/mol [1]. The compound exists as a racemic mixture (undefined stereocenter at the pyrrolidine 2-position) and is supplied as the dihydrochloride salt, which serves to enhance aqueous solubility and handling characteristics relative to the free base form (CAS 1700128-96-6, MW 222.30 g/mol) [1][2]. Structurally, it features a 2-fluoro-5-methylbenzyl substituent on the pyrrolidine nitrogen and a primary aminomethyl group at the 2-position of the pyrrolidine ring, creating a dual-amine pharmacophoric pattern (one tertiary amine at N-1, one primary amine on the 2-methanamine side chain) [1]. The 2-fluoro-5-methylbenzyl motif is a recurring substructure in multiple patent families, including sodium channel inhibitors (US10246453, US10815229) and calcium-sensing receptor (CaSR) modulators (US20090062366) [3][4].

Why Generic Substitution Fails: Structural Determinants of Differentiation for CAS 2551117-55-4 Relative to In-Class Pyrrolidine Analogs


Pyrrolidine-based N-benzyl derivatives sharing the C₁₃H₁₉FN₂ core formula cannot be treated as interchangeable procurement items, because small variations in substituent position, amine multiplicity, and salt form produce quantifiable shifts in physicochemical properties—namely LogP, topological polar surface area (TPSA), hydrogen bond donor/acceptor count, and aqueous solubility—that directly impact downstream synthetic utility and pharmacological screening outcomes [1][2]. The target compound's combination of a primary aminomethyl handle (pKa ~9–10, enabling amide coupling, reductive amination, or Boc protection) with a tertiary pyrrolidine nitrogen (pKa ~8–9 for the conjugate acid of N-benzyl pyrrolidines) provides two chemically orthogonal derivatization sites absent in analogs lacking either the methanamine group or the N-benzyl substitution . Furthermore, the dihydrochloride salt form yields a formal charge state of +2 at physiological and slightly acidic pH ranges, in contrast to neutral free bases or mono-hydrochloride salts, which governs solubility, hygroscopicity, and compatibility with aqueous reaction conditions [1].

Quantitative Differentiation Evidence: CAS 2551117-55-4 vs. Closest Structural Analogs


Dihydrochloride Salt vs. Free Base: Impact on Hydrogen Bond Donor Count and Predicted Aqueous Solubility

The dihydrochloride salt (CAS 2551117-55-4) exhibits a hydrogen bond donor (HBD) count of 3 versus 1 for the free base (CAS 1700128-96-6), as computed by Cactvs 3.4.8.18 and deposited in PubChem [1][2]. This 3-fold increase in HBD count arises from the two protonated amine sites (pyrrolidine N–H⁺ and primary ammonium –NH₃⁺) contributed by the dihydrochloride counterions, whereas the free base presents only the neutral primary amine as a single HBD. While measured aqueous solubility values for this specific compound are not publicly reported, the general principle that dihydrochloride salts of pyrrolidine amines show markedly higher aqueous solubility than their free base counterparts is well-established for the pyrrolidine class: the conjugate acid of pyrrolidine has an aqueous pKₐ ≈ 11.3, meaning that under acidic and near-neutral conditions the salt form is predominantly protonated and water-soluble . For procurement decisions, the dihydrochloride salt is therefore the preferred form for aqueous-phase reactions (e.g., amide couplings in water/DMF mixtures, bioconjugation in PBS buffer) and for direct use in cell-based assays without a DMSO-only solubilization step.

Salt selection Aqueous solubility Preclinical formulation Hydrogen bonding

Dual Amine Functionality: Orthogonal Derivatization Sites vs. Mono-Amine Analogs

CAS 2551117-55-4 possesses two chemically distinct amine functionalities: a primary amine on the 2-methanamine side chain and a tertiary amine at the pyrrolidine N-1 position (benzyl-substituted). The computed topological polar surface area (TPSA) is 29.3 Ų for both the free base and the salt form, reflecting the identical connectivity of the core structure [1][2]. In contrast, the des-methanamine analog 2-[(2-fluoro-5-methylphenyl)methyl]pyrrolidine (CAS 1542050-42-9, C₁₂H₁₆FN, MW 193.26) contains only a single tertiary amine (the pyrrolidine nitrogen) and therefore offers only one derivatizable site . Similarly, the lactam analog 1-(2-fluoro-5-methylphenyl)pyrrolidin-2-one (CAS 2279122-51-7) replaces the amine with an amide carbonyl, abolishing the basic nitrogen character entirely . The dual-amine architecture of the target compound supports sequential orthogonal protection strategies (e.g., Boc protection of the primary amine followed by quaternization or alkylation at the tertiary site), a critical requirement for constructing bifunctional degrader molecules (PROTACs) and heterobifunctional crosslinkers where two distinct exit vectors are needed from a single scaffold.

Chemical biology PROTAC synthesis Fragment-based drug discovery Bifunctional linkers

Pyrrolidine vs. Piperidine Scaffold: Conformational and Property Differences for CNS Drug Discovery Applications

The target compound employs a pyrrolidine (5-membered) ring scaffold, whereas several commercially available analogs sharing the C₁₃H₁₉FN₂·2HCl formula utilize a piperidine (6-membered) ring—for example, N-(5-fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1286275-30-6) . The five-membered pyrrolidine ring imposes greater conformational restriction than the six-membered piperidine, with a smaller range of accessible pseudorotation angles and a reduced number of low-energy chair conformers. The computed fraction of sp³-hybridized carbons for the pyrrolidine scaffold is 0.54 (from ZINC database entry ZINC4990023) [1]. The reduced ring size also affects the spatial orientation of the 2-methanamine substituent relative to the N-benzyl group: in the pyrrolidine system, the exocyclic aminomethyl group is held in a more constrained trajectory compared to the more flexible piperidine-4-amine analogs, which may translate to differential target engagement in biological assays where the vector angle between the two amine pharmacophores is critical . For CNS-oriented programs, pyrrolidine-containing compounds historically show distinct brain penetration profiles compared to their piperidine counterparts due to differences in basicity (pyrrolidine pKₐ ≈ 11.3 vs. piperidine pKₐ ≈ 11.1 for the conjugate acids), molecular volume, and the number of rotatable bonds .

CNS drug discovery Conformational restriction Ring scaffold selection Medicinal chemistry

Class-Level Pharmacological Relevance: The 2-Fluoro-5-Methylbenzyl Motif in Sodium Channel and CaSR Patent Families

The 2-fluoro-5-methylbenzyl substituent present in CAS 2551117-55-4 is a recurring pharmacophoric element in patent-disclosed bioactive molecules. In the Xenon Pharmaceuticals sodium channel inhibitor series (US10246453, US10815229), the closely related substructure (S)-3-chloro-4-((1-(2-fluoro-5-methylbenzyl)pyrrolidin-3-yl)(methyl)amino)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (Example 35) demonstrates an IC₅₀ of 21 nM against the human sodium channel protein type 8 subunit alpha (Naᵥ1.6) in a sodium influx assay using the ANG2 fluorescent dye [1]. Crucially, this same compound shows >30,000 nM IC₅₀ against Naᵥ1.5 (cardiac isoform), yielding a selectivity window of >1,400-fold for the neuronal over cardiac sodium channel subtype [1][2]. While the target compound (CAS 2551117-55-4) is a simpler building block lacking the elaborated sulfonamide and chlorophenyl groups, the conserved 2-fluoro-5-methylbenzyl-pyrrolidine core suggests that this scaffold can serve as a viable starting point for medicinal chemistry optimization toward sodium channel or CaSR targets—both areas with active pharmaceutical patenting [3]. The Astellas Pharma CaSR agonist patent (US20090062366) further establishes that 2-substituted pyrrolidine methanamine derivatives bearing arylalkyl N-substituents can achieve EC₅₀ values as low as 0.77 nM in human CaSR FLIPR assays (Example 179) with oral efficacy in rat PTH reduction models [3].

Sodium channel inhibition Calcium-sensing receptor Pain research Patent analysis

Fluorine Substitution Pattern: 2-Fluoro-5-Methyl vs. Regioisomeric 3-Fluoro-5-Methyl Analogs

The target compound positions the fluorine atom at the 2-position (ortho to the benzyl linkage) and the methyl group at the 5-position (meta to fluorine), producing the 2-fluoro-5-methyl substitution pattern [1]. The regioisomeric analog 2-(3-fluoro-5-methylphenyl)pyrrolidine (CAS 1250943-51-1) places fluorine at the 3-position (meta to benzyl linkage) and methyl at the 5-position . While no head-to-head metabolic stability or CYP inhibition data are publicly available for these specific compounds, the ortho-fluorine substitution in the target compound is expected to confer distinct electronic and steric properties: ortho-fluorine can participate in through-space interactions with the benzyl methylene hydrogens and the pyrrolidine ring, potentially influencing the conformational preference of the N-benzyl group. The computed XLogP3-AA for the free base of the target compound is 1.8 [1], whereas the predicted logP for the 3-fluoro analog is expected to be similar (fluorine position has minimal impact on overall lipophilicity). However, the ortho-fluorine may reduce the pKₐ of the proximal pyrrolidine nitrogen through inductive electron withdrawal more effectively than the meta-fluorine, which may translate to differential protonation states at physiological pH. The Astellas CaSR patent explicitly notes that CYP2D6 inhibitory activity—a key drug-drug interaction liability—varies substantially among pyrrolidine derivatives, and several patent examples (31, 41, 45, 98, 109, 116, 179, 183) show IC₅₀ ≥ 6 μM against CYP2D6, indicating low inhibition risk for appropriately substituted members of this series [2].

Fluorine chemistry Metabolic stability Regioisomer comparison CYP inhibition

Recommended Application Scenarios for CAS 2551117-55-4 Based on Quantitative Differentiation Evidence


Building Block for Sodium Channel Inhibitor Lead Optimization Programs

Procurement is indicated for medicinal chemistry teams developing state-dependent sodium channel blockers (Naᵥ1.6, Naᵥ1.7, Naᵥ1.8) where the 2-fluoro-5-methylbenzyl-pyrrolidine substructure has demonstrated nanomolar potency (IC₅₀ = 21 nM at Naᵥ1.6) and >1,400-fold selectivity over the cardiac Naᵥ1.5 isoform in patent-exemplified analogs [1]. The dual-amine functionality of CAS 2551117-55-4 allows the primary aminomethyl group to be elaborated into sulfonamide, amide, or urea linkages—the privileged chemotypes in the Xenon Pharmaceuticals sodium channel patent family (US10246453, US10815229)—while the tertiary pyrrolidine nitrogen can be retained as a basic center for solubility or further derivatized. The dihydrochloride salt form is compatible with direct use in parallel synthesis workflows employing aqueous-compatible coupling reagents (e.g., EDC/HOBt in water/DMF).

PROTAC Linker and Heterobifunctional Crosslinker Synthesis

The orthogonal di-amine architecture (primary + tertiary) makes CAS 2551117-55-4 a strategic intermediate for constructing PROTAC degrader molecules and antibody-drug conjugate (ADC) linkers, where two distinct attachment points with differential reactivity are required [1]. The primary amine can be selectively protected (Boc, Fmoc, or Alloc) while the tertiary N-benzyl pyrrolidine site remains available for alkylation or PEGylation. The computed TPSA of 29.3 Ų and XLogP of 1.8 (free base) place the scaffold within favorable property space for cell-permeable degrader designs [2]. The dihydrochloride salt's enhanced aqueous solubility (relative to free base, as supported by HBD count differential of 3 vs. 1) facilitates solution-phase conjugation chemistry without organic co-solvents that might denature protein targets.

CaSR Agonist Pharmacophore Exploration for Hyperparathyroidism Research

The Astellas Pharma patent (US20090062366) establishes that 2-aminomethyl-pyrrolidine derivatives bearing arylalkyl N-substituents can achieve sub-nanomolar CaSR agonistic activity (EC₅₀ = 0.77 nM, Example 179) with oral efficacy in rat PTH reduction models [1]. CAS 2551117-55-4 serves as a minimalist core scaffold for systematic structure-activity relationship (SAR) exploration around the CaSR pharmacophore, allowing independent variation of the N-benzyl aryl ring, the methanamine N-substituent, and the pyrrolidine ring stereochemistry. The pyrrolidine scaffold (as opposed to piperidine) may offer advantages in conformational pre-organization for CaSR binding, and the 2-fluoro-5-methyl substitution pattern can be varied to probe halogen bonding interactions at the receptor orthosteric or allosteric site.

Fragment-Based Drug Discovery (FBDD) Library Member for CNS Target Screening

With a molecular weight of 222.30 (free base) and 295.22 (dihydrochloride), XLogP of 1.8, TPSA of 29.3 Ų, HBD count of 1 (free base) or 3 (salt), rotatable bonds of 3, and an sp³ fraction of 0.54, the free base of CAS 2551117-55-4 satisfies all key Rule-of-Three (RO3) criteria for fragment libraries: MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, and rotatable bonds ≤ 3 [1][2]. The presence of fluorine (¹⁹F NMR-active nucleus) enables use in ¹⁹F NMR-based fragment screening assays for target engagement detection. The constrained pyrrolidine scaffold provides a defined 3D shape distinct from the more planar aromatic fragments commonly found in commercial libraries, increasing the diversity of accessible chemical space in fragment screening collections.

Quote Request

Request a Quote for [1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.